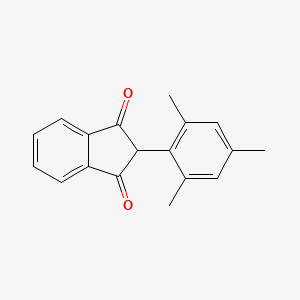
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the indene-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of indene-1,3-dione with 2,4,6-trimethylphenyl reagents under specific conditions. One common method includes the use of Friedel-Crafts acylation, where indene-1,3-dione is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indene-1,3(2H)-dione, 2-phenyl-
- 1H-Indene-1,3(2H)-dione, 2-(4-methylphenyl)-
- 1H-Indene-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
15433-03-1 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-10-8-11(2)15(12(3)9-10)16-17(19)13-6-4-5-7-14(13)18(16)20/h4-9,16H,1-3H3 |
Clave InChI |
YETKCQKJSSIDGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















